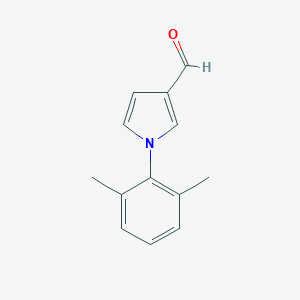

1-(2,6-dimethylphenyl)-1H-pyrrole-3-carbaldehyde

Description

1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound featuring a pyrrole ring substituted at the 3-position with a carbaldehyde group and at the 1-position with a 2,6-dimethylphenyl moiety. Its molecular formula is C₁₃H₁₃NO (molecular weight: 199.25 g/mol), and it is classified as a biochemical reagent with high purity grades .

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-4-3-5-11(2)13(10)14-7-6-12(8-14)9-15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYWMIOYSRBPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology from Fluorophenyl Analog Synthesis

A patent describing the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde provides insights into a one-pot reduction strategy that could be adapted for the target compound. The process involves:

-

First Reduction : Hydrogenation of a nitrile precursor (e.g., 2-(2,6-dimethylbenzoyl)malononitrile) using palladium on carbon (Pd/C).

-

Second Reduction : Further hydrogenation with Raney nickel to cyclize the intermediate into the pyrrole ring.

Critical Adjustments for Target Compound:

Table 2: One-Pot Reduction Performance Metrics

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (First Step) | 10% Pd/C | 85 | 98 |

| Catalyst (Second Step) | Raney Nickel | - | - |

| Temperature (°C) | 50 | - | - |

| Reaction Time (Total) | 12 | - | - |

Environmental and Economic Advantages

This method reduces waste generation by eliminating intermediate isolations , making it cost-effective for industrial production.

Alternative Pathways and Comparative Analysis

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Safety Concerns | Environmental Impact |

|---|---|---|---|---|

| Vilsmeier-Haack | 78 | High | POCl₃ handling | Moderate |

| One-Pot Reduction | 85 | Industrial | Hydrogen gas use | Low |

| Knorr Synthesis | <50 | Low | Toxic intermediates | High |

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carboxylic acid.

Reduction: 1-(2,6-Dimethylphenyl)-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Pyrrole Carbaldehyde Family

The following table highlights key structural analogs, emphasizing differences in substitution patterns and functional groups:

Key Observations:

Functional Group Positioning : The carbaldehyde at pyrrole-3 (vs. pyrrole-2) may alter electronic properties, influencing nucleophilic addition or condensation reactions .

Polarity and Solubility : The pyrrolidine-3-carboxylic acid derivative (from ) exhibits higher polarity due to its carboxylic acid and ketone groups, enhancing solubility in polar solvents compared to carbaldehydes .

Comparison with Agrochemical Derivatives

Dimethylphenyl-substituted compounds are prevalent in agrochemicals, though core structures vary:

- 2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide (thenylchlor): Features a chloroacetamide backbone instead of pyrrole, with pesticidal activity linked to the dimethylphenyl group’s lipophilicity and stability .

- Alachlor and Pretilachlor : These herbicides share a 2,6-diethylphenyl group, suggesting that alkyl substitution on aromatic rings is critical for bioactivity, though pyrrole derivatives may offer different modes of action .

Pharmacologically Relevant Heterocycles

Piperazine and piperidine derivatives with dimethylphenyl groups (e.g., (±)-N-(2,6-dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide) highlight the role of nitrogen-containing heterocycles in drug design. These compounds often target neurological or cardiovascular systems, contrasting with pyrrole carbaldehydes, which are more commonly used as synthetic intermediates .

Biological Activity

1-(2,6-Dimethylphenyl)-1H-pyrrole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrrole ring substituted with a 2,6-dimethylphenyl group. This unique structure contributes to its reactivity and biological activity. The presence of the aldehyde functional group allows for various chemical interactions, enhancing its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its interaction with cellular targets:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can influence various signaling pathways and metabolic processes.

- Cell Signaling Modulation : Studies suggest that this compound can affect cell signaling pathways, potentially leading to altered gene expression and cellular metabolism.

Antimicrobial Activity

Research indicates that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties against various bacteria and fungi. This makes them promising candidates for developing new antimicrobial agents.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways:

- Cytotoxicity Studies : In vitro studies demonstrate that this compound exhibits cytotoxic effects on melanoma cells, with IC50 values comparable to established chemotherapeutics .

- Mechanistic Insights : The ability to induce apoptosis correlates with its structural features, particularly the presence of the pyrrole ring which is known to interact with DNA and proteins involved in cell cycle regulation .

Study 1: Anticancer Efficacy

A recent study investigated the efficacy of this compound against human melanoma cells. The results showed that the compound significantly inhibited cell proliferation and induced apoptosis at concentrations that did not affect normal fibroblast cells. The study concluded that this compound could serve as a lead for developing novel anticancer therapies .

Study 2: Antimicrobial Assessment

Another investigation focused on the antimicrobial properties of various pyrrole derivatives, including our compound of interest. The results indicated effective inhibition of bacterial growth, particularly against Gram-positive strains. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize antimicrobial efficacy.

Data Summary

| Biological Activity | Mechanism | Target Cells | IC50 (μM) |

|---|---|---|---|

| Antimicrobial | Cell wall disruption | Various bacteria | Varies by strain |

| Anticancer | Apoptosis induction | Melanoma cells | 44.63 ± 3.51 |

Q & A

Q. What are the optimized synthetic routes for 1-(2,6-dimethylphenyl)-1H-pyrrole-3-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of 2,6-dimethylaniline with a pyrrole precursor (e.g., 2,5-dimethoxytetrahydrofuran) under acidic conditions, followed by oxidation to introduce the aldehyde group . Key variables include:

- Catalyst selection : Acetic acid or Lewis acids (e.g., ZnCl₂) for cyclization efficiency.

- Oxidation step : Use of mild oxidizing agents (e.g., MnO₂ or Dess-Martin periodinane) to avoid over-oxidation of the aldehyde group.

- Temperature control : Cyclization at 80–100°C for 6–12 hours maximizes yield (~60–70%) while minimizing side products like dimerized pyrroles.

Q. How can structural characterization of this compound resolve ambiguities in regioselectivity or isomer formation?

Methodological Answer:

- NMR analysis : Compare H and C NMR spectra with computational predictions (DFT calculations) to confirm the position of substituents. Overlapping signals in the aromatic region (6.5–8.0 ppm) can be resolved using 2D techniques (COSY, HSQC) .

- X-ray crystallography : Determines absolute configuration and validates the 2,6-dimethylphenyl orientation relative to the pyrrole ring .

- Mass spectrometry (HRMS) : Confirms molecular formula (C₁₃H₁₅NO) and detects impurities (e.g., unreacted intermediates).

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. The aldehyde group may form Schiff bases with cellular amines, enhancing activity .

- Anti-inflammatory potential : Inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .

Advanced Research Questions

Q. How do electronic effects of the 2,6-dimethylphenyl group influence the compound’s reactivity and biological interactions?

Methodological Answer:

- Steric hindrance : The 2,6-dimethyl groups restrict rotation, stabilizing specific conformations that enhance binding to hydrophobic pockets in enzymes .

- Electronic modulation : Electron-donating methyl groups increase electron density on the pyrrole ring, altering redox potential and reactivity in catalytic processes (e.g., Pd-catalyzed cross-coupling) .

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for derivatization .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?

Methodological Answer:

- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .

- Metabolic stability : Perform microsomal stability assays (e.g., liver microsomes) to assess if rapid degradation explains inconsistent activity .

- SAR analysis : Compare analogs (e.g., 2,5-dimethyl vs. 2,4-dimethyl substitution) to identify critical substituents for activity .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Methodological Answer:

- Prodrug design : Convert the aldehyde to a Schiff base or acetal to enhance aqueous solubility .

- Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles to improve pharmacokinetic profiles .

- Co-crystallization : Use co-formers (e.g., succinic acid) to create stable co-crystals with enhanced dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.